molecular formula C9H9ClO4 B14369589 (4-Chloro-2-methylphenoxy)(hydroxy)acetic acid CAS No. 92072-11-2

(4-Chloro-2-methylphenoxy)(hydroxy)acetic acid

Cat. No.: B14369589
CAS No.: 92072-11-2
M. Wt: 216.62 g/mol
InChI Key: IOBNEUWRRIJAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-methylphenoxy)(hydroxy)acetic acid is a chemical compound that belongs to the class of phenoxyacetic acids. It is known for its herbicidal properties and is used in agriculture to control broad-leaf weeds. The compound mimics the action of natural plant growth hormones, leading to uncontrolled growth and eventually the death of the target plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methylphenoxy)(hydroxy)acetic acid typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group reacts with the chloroacetic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methylphenoxy)(hydroxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chloro-2-methylphenoxy)(hydroxy)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its effects on plant growth and development.

    Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Used in the formulation of herbicides and other agricultural chemicals

Mechanism of Action

The compound exerts its effects by mimicking the action of the plant growth hormone auxin. It is absorbed through the leaves and translocated to the meristems of the plant, where it induces uncontrolled growth. This leads to the disruption of normal cellular processes and eventually the death of the plant .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar properties.

    2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its herbicidal activity but with different environmental and health impacts.

    Mecoprop: A chiral analog with selective herbicidal activity

Uniqueness

(4-Chloro-2-methylphenoxy)(hydroxy)acetic acid is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct herbicidal properties. Its ability to selectively target broad-leaf weeds while leaving monocotyledonous crops relatively unaffected makes it a valuable tool in agriculture .

Properties

CAS No.

92072-11-2

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9ClO4/c1-5-4-6(10)2-3-7(5)14-9(13)8(11)12/h2-4,9,13H,1H3,(H,11,12)

InChI Key

IOBNEUWRRIJAMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.